molecular formula C11H16N2O3S B12074571 5-Amino-2-(cyclobutylmethoxy)benzenesulfonamide

5-Amino-2-(cyclobutylmethoxy)benzenesulfonamide

Cat. No.: B12074571
M. Wt: 256.32 g/mol
InChI Key: NSFKZDLTKBRXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(cyclobutylmethoxy)benzenesulfonamide is an organic compound characterized by the presence of an amino group, a cyclobutylmethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(cyclobutylmethoxy)benzenesulfonamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-(cyclobutylmethoxy)benzenesulfonyl chloride. This can be achieved by reacting 2-hydroxybenzenesulfonyl chloride with cyclobutylmethanol in the presence of a base such as pyridine.

    Amination: The sulfonyl chloride intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position of the benzene ring. This step often requires a catalyst and controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(cyclobutylmethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or further to a sulfide under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Sulfonic acid or sulfide derivatives.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

5-Amino-2-(cyclobutylmethoxy)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, which could make it useful in the treatment of diseases such as cancer or bacterial infections.

    Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on cellular processes and metabolic pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 5-Amino-2-(cyclobutylmethoxy)benzenesulfonamide exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methoxybenzenesulfonamide
  • 5-Amino-2-ethoxybenzenesulfonamide
  • 5-Amino-2-(cyclopropylmethoxy)benzenesulfonamide

Uniqueness

5-Amino-2-(cyclobutylmethoxy)benzenesulfonamide is unique due to the presence of the cyclobutylmethoxy group, which can confer different steric and electronic properties compared to other alkoxy derivatives. This uniqueness can result in distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

5-amino-2-(cyclobutylmethoxy)benzenesulfonamide

InChI

InChI=1S/C11H16N2O3S/c12-9-4-5-10(11(6-9)17(13,14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7,12H2,(H2,13,14,15)

InChI Key

NSFKZDLTKBRXTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.